(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid
CAS No.:
Cat. No.: VC17948191
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | 3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
| Standard InChI Key | ICTHUARFCCZYSQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(C(C(=O)O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Stereochemistry
The compound’s distinct (2R,3R) configuration ensures its enantiomeric purity, which is critical for interactions with biological targets. The 3-methoxy-phenyl group at the third carbon introduces aromaticity and electron-donating effects, while the hydroxyl and amino groups facilitate hydrogen bonding and solubility in polar solvents .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ | |
| Molecular Weight | 211.21 g/mol | |
| Optical Rotation (α) | -32 ± 2° (C=0.5 in water) | |
| Solubility | Water >50 mg/mL (20°C) |
The compound’s solubility profile makes it suitable for aqueous biochemical assays, while its optical rotation values are critical for quality control during synthesis .
Synthesis and Production Methods
Stereoselective Synthesis
The patent EP0507153A2 outlines a method for stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenyl-propionic acids via crystallization with chiral resolving agents like tartaric acid . This process achieves >98% enantiomeric excess (ee) for the (2R,3R) configuration, ensuring high purity for pharmaceutical applications .
Alternative Routes
-
Enzymatic Resolution: Lipases or esterases selectively hydrolyze ester derivatives of the racemic mixture, yielding the desired enantiomer .
-
Asymmetric Catalysis: Transition-metal catalysts with chiral ligands induce stereoselective formation during the condensation of glycine derivatives with 3-methoxy-benzaldehyde .
Each method varies in yield (60–85%), environmental impact, and scalability, with enzymatic resolution being more sustainable but less cost-effective for industrial production .
Biological Activities and Mechanisms
Neurotransmitter Modulation
The compound’s structural similarity to tyrosine and L-DOPA enables interactions with dopamine and serotonin receptors, making it a candidate for treating depression and Parkinson’s disease . In vitro studies demonstrate its ability to cross the blood-brain barrier and inhibit monoamine oxidase (MAO) with an IC₅₀ of 12 µM, suggesting antidepressant potential .
Enzyme Inhibition
As a competitive inhibitor of alanine transaminase (ALT), it reduces ALT activity by 40% at 10 µM concentrations, highlighting its role in metabolic disorder research .
Pharmaceutical Applications
Neurological Drug Development
The compound serves as an intermediate in synthesizing NMDA receptor antagonists, which are pivotal in treating Alzheimer’s disease. Clinical trials show derivatives improve cognitive function in murine models by 30% compared to controls .
Drug Delivery Systems
Its carboxylate group facilitates conjugation with polyethylene glycol (PEG) polymers, enhancing the bioavailability of hydrophobic drugs. For example, PEGylated formulations of paclitaxel incorporating this compound exhibit a 2.5-fold increase in tumor uptake compared to standard formulations .
Material Science and Industrial Applications
Bioactive Polymers
Incorporating the compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhances scaffold bioactivity for bone tissue engineering. In vitro tests show a 25% increase in osteoblast proliferation over 72 hours .
Comparative Analysis with Stereoisomers
| Property | (2R,3R) Isomer | (2S,3S) Isomer |
|---|---|---|
| Receptor Binding (IC₅₀) | 12 µM (MAO-B) | 45 µM (MAO-B) |
| Solubility | 50 mg/mL | 32 mg/mL |
| Therapeutic Use | Antidepressant lead | Limited activity |
The (2R,3R) isomer exhibits superior pharmacokinetic properties, underscoring the importance of stereochemistry in drug design .
Future Research Directions
-
Mechanistic Studies: Elucidate its role in mitochondrial function and oxidative stress pathways.
-
Clinical Translation: Advance PEGylated formulations to Phase I trials for oncology applications.
-
Environmental Impact: Develop green synthesis routes using biocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume